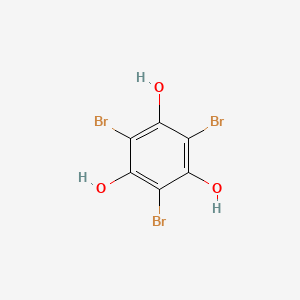
2-Hexanone-1,1,1,3,3-d5
概要
説明
2-Hexanone-1,1,1,3,3-d5 is a deuterated form of 2-Hexanone, also known as Methyl Pentyl Ketone. This compound is characterized by the replacement of five hydrogen atoms with deuterium atoms, giving it the molecular formula C6H7D5O. It is a colorless liquid with a pungent odor and is used primarily in scientific research due to its unique isotopic properties .
準備方法
Synthetic Routes and Reaction Conditions
2-Hexanone-1,1,1,3,3-d5 can be synthesized through the deuteration of 2-Hexanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterium-containing reagents under specific conditions. The reaction typically requires a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. it can be produced in small quantities using similar deuteration techniques as in laboratory synthesis. The process involves careful control of reaction conditions to ensure high purity and yield of the deuterated compound .
化学反応の分析
Types of Reactions
2-Hexanone-1,1,1,3,3-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides and amines
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used
科学的研究の応用
2-Hexanone-1,1,1,3,3-d5 is used extensively in scientific research due to its isotopic labeling. Applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of 2-Hexanone-1,1,1,3,3-d5 involves its participation in chemical reactions where the deuterium atoms can influence reaction rates and pathways due to the isotope effect. This effect is particularly useful in studying reaction mechanisms and kinetics. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
2-Hexanone-1,1,1,3,3-d5 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:
2-Hexanone: The non-deuterated form, used in similar applications but without the isotopic labeling benefits.
2-Pentanone-1,1,1,3,3-d5: Another deuterated ketone with similar applications but different chain length.
2-Heptanone-1,1,1,3,3-d5: A longer-chain deuterated ketone with similar properties .
This compound’s uniqueness lies in its specific isotopic composition, which provides distinct advantages in research applications, particularly in tracing and studying reaction mechanisms.
特性
IUPAC Name |
1,1,1,3,3-pentadeuteriohexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3/i2D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZOPKMRPOGIEB-ZTIZGVCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964064 | |
| Record name | (1,1,1,3,3-~2~H_5_)Hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4840-82-8 | |
| Record name | 2-Hexanone-1,1,1,3,3-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4840-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexanone-1,1,1,3,3-d5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1,1,3,3-~2~H_5_)Hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














